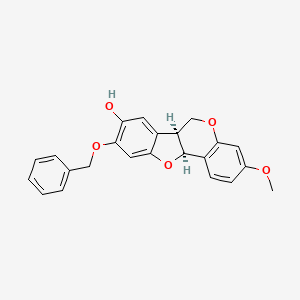

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- is a complex organic compound with a unique structure that combines benzofuran and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzopyran intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include methoxy and phenylmethoxy groups, which are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling of intermediates and the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds with altered electronic properties.

Scientific Research Applications

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in studying biological pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis-

- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis-

Uniqueness

Compared to similar compounds, 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- exhibits unique properties due to the presence of the phenylmethoxy group. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- is a complex organic compound known for its unique structural features and significant biological activities. This compound belongs to the class of benzofuran derivatives and exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.

Structural Characteristics

The compound features a bicyclic structure that combines elements of benzofuran and benzopyran. Its molecular formula includes methoxy and phenylmethoxy substituents, enhancing its chemical diversity and potential biological activity. The unique arrangement of functional groups contributes to its distinct biological activity profile.

Biological Activities

Research indicates that 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens. It has been evaluated for its potential to inhibit bacterial growth and fungal infections.

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. This activity is linked to its ability to scavenge free radicals and protect cellular components from damage.

- Anti-inflammatory Effects : Research suggests that 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol may modulate inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.

- Apoptosis Modulation : The compound appears to influence apoptotic pathways, promoting programmed cell death in cancer cells. This mechanism is vital for developing anticancer therapies.

The mechanisms underlying the biological activities of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor signaling pathways related to cell proliferation and survival.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol. Below is a comparative table highlighting key differences in their biological activity profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6H-Benzofuro(3,2-c)(1)benzopyran | Lacks methoxy groups | Basic structure without additional substituents |

| 4-Hydroxycoumarin | Contains a coumarin backbone | Known for anticoagulant properties |

| Flavonoids | Polyphenolic structure | Exhibits antioxidant activities |

The presence of methoxy groups in 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol enhances its reactivity and interaction with biological targets compared to structurally similar compounds.

Case Studies

Recent studies have explored the pharmacological potential of this compound:

- Antimicrobial Study : A study conducted on the antimicrobial effects of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.

- Cancer Research : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. This effect highlights its potential role as an anticancer agent.

- Inflammation Model : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines, suggesting its efficacy in managing inflammatory diseases.

Properties

CAS No. |

152490-66-9 |

|---|---|

Molecular Formula |

C23H20O5 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(6aS,11aS)-3-methoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol |

InChI |

InChI=1S/C23H20O5/c1-25-15-7-8-16-20(9-15)27-13-18-17-10-19(24)22(11-21(17)28-23(16)18)26-12-14-5-3-2-4-6-14/h2-11,18,23-24H,12-13H2,1H3/t18-,23-/m1/s1 |

InChI Key |

PDTQQLCWYVFMQN-WZONZLPQSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.